1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine
Overview
Description
1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine are the serotonin (5-HT) receptors and the serotonin transporter (SERT) . The compound has a high affinity for recombinant human 5-HT1A, 5-HT1B, 5-HT3A, 5-HT7 receptors, and SERT .
Mode of Action
This compound interacts with its targets in a variety of ways. It displays antagonistic properties at 5-HT3A and 5-HT7 receptors, partial agonist properties at 5-HT1B receptors, and agonistic properties at 5-HT1A receptors . Additionally, it exhibits potent inhibition of SERT .
Biochemical Pathways
The compound’s interaction with the serotonin receptors and transporter affects the serotonergic pathways in the brain. By inhibiting SERT and acting as an agonist at the 5-HT1A receptor, it increases extracellular 5-HT levels in the brain .
Pharmacokinetics
It is known that following a 3-day treatment, sert occupancies were only 43% and 57%, respectively . This suggests that the compound may have a relatively long half-life, allowing it to exert its effects over a prolonged period.
Result of Action
The result of the compound’s action is a significant increase in extracellular 5-HT levels in the brain after acute and 3 days of treatment . This increase in serotonin levels can have various effects on mood, sleep, appetite, and other physiological functions.
Properties
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfonylphenyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-7-8-17(15(2)13-14)23(21,22)18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPAWWWQMLKDAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2N3CCNCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.